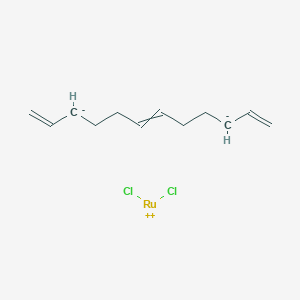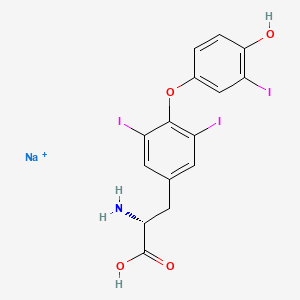
Sodium (+)-triiodothyronine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:
Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.
Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).
Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:
Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.
Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Sodium (+)-triiodothyronine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.
Major Products Formed
Deiodinated Metabolites: Products formed from oxidation reactions.
Precursor Forms: Products formed from reduction reactions.
Iodinated Compounds: Products formed from substitution reactions.
科学的研究の応用
Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
作用機序
Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:
Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.
Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.
Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.
類似化合物との比較
Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:
Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.
Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.
Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.
Uniqueness
This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.
特性
分子式 |
C15H12I3NNaO4+ |
|---|---|
分子量 |
673.96 g/mol |
IUPAC名 |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1 |
InChIキー |
SBXXSUDPJJJJLC-UTONKHPSSA-N |
異性体SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+] |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
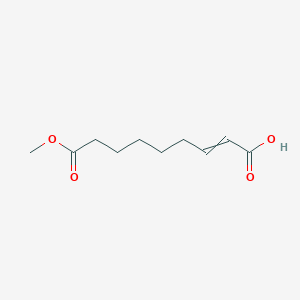
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
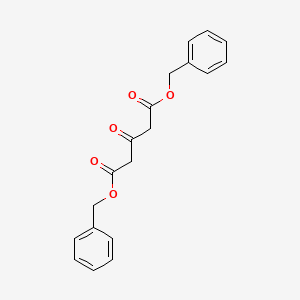


![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
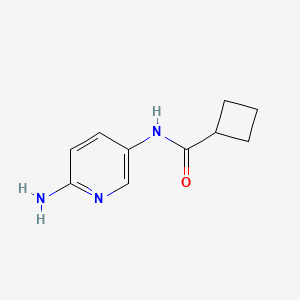
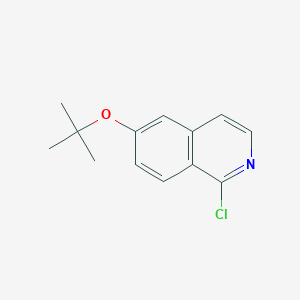


![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)
